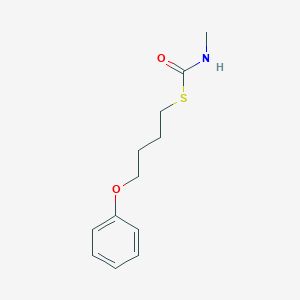
S-(4-Phenoxybutyl) methylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Phenoxybutyl) methylcarbamothioate is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is a thiocarbamate derivative, which means it contains a sulfur atom bonded to a carbonyl group and a nitrogen atom. This compound is often used as a pesticide due to its ability to inhibit the growth of certain fungi and pests.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Phenoxybutyl) methylcarbamothioate typically involves the reaction of 4-phenoxybutylamine with methyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
S-(4-Phenoxybutyl) methylcarbamothioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
S-(4-Phenoxybutyl) methylcarbamothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce thiocarbamate groups into molecules.
Biology: Studied for its potential as an antifungal and antibacterial agent.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of fungal infections.
Industry: Used as a pesticide to control pests and fungi in agricultural settings.
Mechanism of Action
The mechanism of action of S-(4-Phenoxybutyl) methylcarbamothioate involves the inhibition of key enzymes in the metabolic pathways of fungi and pests. It targets the enzyme acetylcholinesterase, which is crucial for the transmission of nerve impulses. By inhibiting this enzyme, the compound disrupts the normal functioning of the nervous system in pests, leading to their death .
Comparison with Similar Compounds
Similar Compounds
Fenothiocarb: Another thiocarbamate compound used as an acaricide to control spider mites.
Methasulfocarb: A thiocarbamate fungicide used to control fungal diseases in crops.
Uniqueness
S-(4-Phenoxybutyl) methylcarbamothioate is unique due to its specific structure, which allows it to effectively inhibit acetylcholinesterase. This makes it particularly effective as a pesticide compared to other thiocarbamate compounds .
Properties
CAS No. |
103614-73-9 |
|---|---|
Molecular Formula |
C12H17NO2S |
Molecular Weight |
239.34 g/mol |
IUPAC Name |
S-(4-phenoxybutyl) N-methylcarbamothioate |
InChI |
InChI=1S/C12H17NO2S/c1-13-12(14)16-10-6-5-9-15-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3,(H,13,14) |
InChI Key |
PYXKITPHJWVGIK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)SCCCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















